molecular formula C18H14N2O3 B12189883 N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12189883
M. Wt: 306.3 g/mol
InChI Key: SFCTYFIQUNXCRR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzodioxole ring fused with a pyrrole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the pyrrole ring via a condensation reaction. The final step involves the formation of the benzamide group through an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-3-(1H-pyrrol-1-yl)benzamide analogs: Compounds with slight modifications in the benzodioxole or pyrrole rings.

    Benzamide derivatives: Compounds with different substituents on the benzamide group.

    Pyrrole-containing compounds: Molecules featuring the pyrrole ring but with different functional groups.

Uniqueness

This compound stands out due to its specific combination of the benzodioxole and pyrrole rings, which imparts unique chemical and biological properties. Its structural complexity and potential for diverse applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H14N2O3/c21-18(19-14-6-7-16-17(11-14)23-12-22-16)13-4-3-5-15(10-13)20-8-1-2-9-20/h1-11H,12H2,(H,19,21)

InChI Key

SFCTYFIQUNXCRR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

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